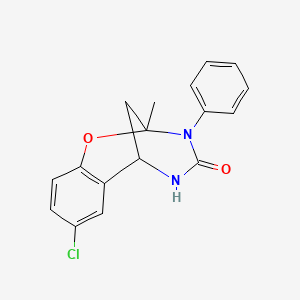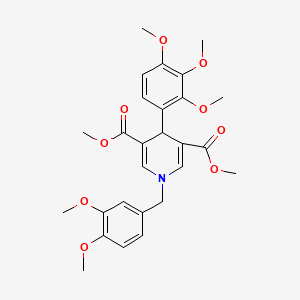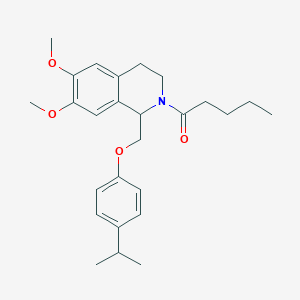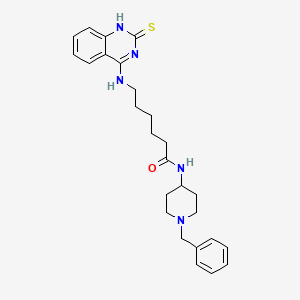![molecular formula C23H18Cl2N2O2 B11212693 9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-24-7](/img/structure/B11212693.png)
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
9-Chloro: Indicates a chlorine atom at position 9.
5-(3-chlorophenyl): Refers to a phenyl ring with a chlorine substituent at position 3.
2-(4-methoxyphenyl): Describes another phenyl ring with a methoxy group at position 4.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This part of the name signifies the fused pyrazolo-benzoxazine ring system.
Méthodes De Préparation
The synthetic routes for this compound can vary, but here’s a common approach:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research laboratories often synthesize it using organic chemistry techniques.
Analyse Des Réactions Chimiques
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various reactions:
Substitution Reactions: The chlorine atoms (at positions 9 and 3) can undergo substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like Lewis acids, bases, and nucleophiles play a role.
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Applications De Recherche Scientifique
Researchers explore this compound in several fields:
Chemistry: It serves as a building block for designing novel materials.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of specialized chemicals.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Propriétés
Numéro CAS |
303061-24-7 |
|---|---|
Formule moléculaire |
C23H18Cl2N2O2 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
9-chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-17(25)7-10-22(19)29-23(27(21)26-20)15-3-2-4-16(24)11-15/h2-12,21,23H,13H2,1H3 |
Clé InChI |
HCPSIQYAGJBZPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-benzylpiperazin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11212611.png)

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11212616.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11212620.png)
![2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212623.png)
![3-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11212644.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212646.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11212657.png)



![2-methyl-8-[(4-phenylpiperazin-1-yl)carbonyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11212665.png)
![1-(3-chloro-4-methylphenyl)-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212668.png)

